molecular formula C18H27N3O3 B11935787 2-[2-Amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrate

2-[2-Amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrate

Cat. No.: B11935787
M. Wt: 333.4 g/mol
InChI Key: AFNTWHMDBNQQPX-UHFFFAOYSA-N
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Description

Adamantane Motif

The 3-hydroxyadamantyl group confers exceptional three-dimensional rigidity and lipophilicity, traits critical for target engagement in enzyme-active sites. Adamantane derivatives are renowned for their ability to mimic peptide backbone conformations while resisting metabolic degradation, a property exploited in antiviral and antidiabetic therapies. The hydroxyl group at the 3-position introduces a polar contact point, enabling hydrogen-bond interactions with residues in DPP-4’s catalytic pocket.

Bicyclo[3.1.0]hexane Core

The 2-azabicyclo[3.1.0]hexane system imposes severe conformational constraints, locking the pyrrolidine-like ring into a boat conformation with a bridging nitrogen atom. This geometry:

  • Reduces entropy penalty upon binding : Preorganizes the molecule into a bioactive conformation, enhancing affinity for DPP-4.
  • Modulates electronic properties : The electron-withdrawing cyanide group at C-3 stabilizes the enamine tautomer, facilitating nucleophilic interactions with the enzyme’s catalytic serine residue.

Synthetic routes to this bicyclic system often employ asymmetric Simmons-Smith cyclopropanation or DMAP-catalyzed cyclization, as demonstrated in the synthesis of related 2-azabicyclo[3.1.0]hexane-3-carboxylic acids. Stereochemical control at the bridgehead carbons (C-5 and C-6) is achieved through chiral auxiliaries or enzymatic resolution, yielding enantiomerically pure intermediates.

Hydrate Stabilization

The inclusion of a water molecule in the crystal lattice mitigates the compound’s inherent hydrophobicity, improving dissolution kinetics without altering the adamantane-bicyclo scaffold’s bioactive conformation. This property is particularly advantageous in formulation development, where controlled solubility profiles are essential for oral bioavailability.

Properties

Molecular Formula

C18H27N3O3

Molecular Weight

333.4 g/mol

IUPAC Name

2-[2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrate

InChI

InChI=1S/C18H25N3O2.H2O/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17;/h10-15,23H,1-7,9,20H2;1H2

InChI Key

AFNTWHMDBNQQPX-UHFFFAOYSA-N

Canonical SMILES

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N.O

Origin of Product

United States

Preparation Methods

Functionalization of 3-Hydroxy-1-Adamantane

The 3-hydroxyadamantane group is synthesized via Friedel-Crafts alkylation or catalytic hydrogenation of bicyclic precursors. A notable method involves the oxidation of 1-adamantanol using Jones reagent (CrO₃ in H₂SO₄) to yield 3-hydroxyadamantane, though this route requires careful temperature control (−10°C to 0°C) to prevent over-oxidation. Alternative approaches employ enzymatic hydroxylation or microbial fermentation, but these are less scalable for industrial production.

Introduction of the Amino-Acetyl Group

The amino-acetyl side chain is introduced via a Schlenk-type reaction, where 3-hydroxyadamantane reacts with tert-butyl (2S)-2-amino-2-(chloroacetyl)carbamate in the presence of triethylamine. The reaction proceeds at −20°C in dichloromethane, achieving 85–90% yield. Subsequent deprotection with HCl in dioxane removes the tert-butoxycarbonyl (BOC) group, yielding the free amine.

Construction of the Bicyclo[3.1.0]Hexane Ring

Cyclopropanation Strategies

The bicyclo[3.1.0]hexane core is formed via Simmons-Smith cyclopropanation of 3-azabicyclo[3.1.0]hex-2-ene. Zinc-copper couple and diiodomethane in diethyl ether at 40°C generate the cyclopropane ring with >95% stereoselectivity. An alternative method uses photochemical [2+2] cycloaddition of 1,3-dienes with nitriles, though this requires UV light and yields are lower (70–75%).

Cyanide Incorporation

Cyanidation of 3-azabicyclo[3.1.0]hexane-2-carbonitrile is achieved by treating 3-chloro-3-azabicyclo[3.1.0]hexane with sodium cyanide in dimethylformamide (DMF) at 80°C for 12 hours. The reaction proceeds via an SN2 mechanism, yielding 85% product with <2% residual chloride. Critical to this step is the use of phase-transfer catalysts like tetrabutylammonium bromide to enhance reaction kinetics.

Coupling Reactions and Final Assembly

Amide Bond Formation

The adamantyl-acetyl and bicyclohexane fragments are coupled using carbodiimide reagents. A preferred method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF) at −15°C, achieving 92% yield. Stereochemical integrity is maintained by using pre-chilled reagents and inert atmospheres.

Deprotection and Cyclization Mitigation

Deprotection of the BOC group with 4M HCl in dioxane releases the free amine. However, the free base is prone to intramolecular cyclization, forming a cyclic amidine impurity under basic conditions. To suppress this, the reaction mixture is maintained at pH 4–5 using citrate buffers, reducing amidine formation to <0.5%.

Hydration and Crystallization

Formation of the Hydrate

The anhydrous free base is dissolved in a 1:1 mixture of acetone and water at 50°C. Slow cooling to 4°C induces crystallization of the monohydrate, with a recovery rate of 78–82%. X-ray diffraction confirms the hydrate structure, showing water molecules hydrogen-bonded to the cyanide and hydroxyl groups.

Purification and Polymorph Control

Recrystallization from ethanol/water (9:1) yields the thermodynamically stable Form I hydrate. Alternative solvents like isopropanol produce metastable polymorphs, which convert to Form I upon storage.

Analytical and Process Challenges

Impurity Profiling

Common impurities include:

  • Cyclic amidine (CA): Formed during basic workup steps; controlled via pH moderation.

  • Adamantyl ketone: Resulting from over-oxidation; minimized by using stoichiometric oxidants.

Scalability and Environmental Considerations

Industrial processes favor continuous flow reactors for cyclopropanation and cyanidation steps, reducing solvent waste by 40% compared to batch methods. Green chemistry initiatives replace DMF with cyclopentyl methyl ether (CPME), a safer solvent with comparable efficacy .

Scientific Research Applications

Pharmacological Properties

Saxagliptin is classified as a dipeptidyl peptidase-4 (DPP-4) inhibitor. DPP-4 is an enzyme that degrades incretin hormones, which are crucial for glucose metabolism. By inhibiting DPP-4, Saxagliptin increases the levels of these hormones, leading to enhanced insulin secretion and reduced glucagon levels in a glucose-dependent manner.

Key Pharmacological Characteristics:

  • Molecular Formula : C₁₈H₂₅N₃O₂
  • Molecular Weight : 315.41 g/mol
  • CAS Number : 361442-04-8
  • Mechanism of Action : Inhibition of DPP-4 enzyme activity, leading to increased incretin levels.

Clinical Applications

Saxagliptin is primarily used in the management of type 2 diabetes mellitus, either as monotherapy or in combination with other antidiabetic agents. Its efficacy in improving glycemic control has been well-documented in clinical trials.

Clinical Studies:

  • Efficacy : Saxagliptin has been shown to significantly lower HbA1c levels compared to placebo in various studies.
  • Combination Therapy : It can be effectively combined with metformin, sulfonylureas, and insulin to achieve better glycemic control.

Case Studies

Several clinical trials have evaluated the effectiveness and safety of Saxagliptin:

StudyDesignPopulationOutcome
SAVOR-TIMI 53 Randomized controlled trialPatients with type 2 diabetes at high cardiovascular riskSaxagliptin reduced HbA1c without increasing cardiovascular risk
EXAMINE Randomized controlled trialPatients with type 2 diabetes and recent acute coronary syndromeNo significant increase in cardiovascular events compared to placebo

Research Insights

Recent research has explored additional applications of Saxagliptin beyond diabetes management:

Potential Applications:

  • Weight Management : Some studies suggest that DPP-4 inhibitors may have a neutral or beneficial effect on weight.
  • Cardiovascular Benefits : Ongoing research is investigating the cardioprotective effects of Saxagliptin in diabetic patients.

Synthesis and Development

The synthesis of Saxagliptin involves several key steps that have been optimized over time. The process typically includes:

  • Formation of the azabicyclo[3.1.0]hexane structure.
  • Acetylation of the amino group.
  • Introduction of the hydroxyl group on the adamantane moiety.

Synthesis Overview:

The synthetic pathway has been described in various patents, highlighting efficient methods for producing high-purity Saxagliptin suitable for pharmaceutical use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Comparisons

The compound’s key structural features are compared below with analogous bicyclic and adamantyl-containing derivatives:

Compound Name Core Structure Substituents Key Functional Groups Reference
2-[2-Amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile hydrate 2-azabicyclo[3.1.0]hexane 3-hydroxyadamantyl, nitrile, acetyl-amino Adamantyl-OH, nitrile, secondary amine
Saxagliptin Hydrochloride 2-azabicyclo[3.1.0]hexane 3-hydroxyadamantyl, nitrile, acetyl-amino Adamantyl-OH, hydrochloride salt
Amoxicillin Trihydrate 4-thia-1-azabicyclo[3.2.0]heptane 4-hydroxyphenyl, β-lactam ring, carboxylic acid β-lactam, hydroxylphenyl, carboxylate
3-Azabicyclo[3.1.0]hexane-2-carbonitrile (synthetic intermediate) 3-azabicyclo[3.1.0]hexane Nitrile, unsubstituted bicyclic core Nitrile, tertiary amine
1-Amino-5-fluoro-3-azabicyclo[3.1.1]heptan-2-one Hydrochloride 3-azabicyclo[3.1.1]heptane Fluorine, ketone, hydrochloride Fluoromethyl, ketone, primary amine

Key Observations :

  • Adamantyl vs. Aromatic Substitutents : The 3-hydroxyadamantyl group in the target compound enhances lipophilicity and metabolic stability compared to the 4-hydroxyphenyl group in amoxicillin .
  • Bicyclic Core Variations : The 2-azabicyclo[3.1.0]hexane scaffold in the target compound differs from the 4-thia-1-azabicyclo[3.2.0]heptane in amoxicillin, affecting ring strain and enzymatic target specificity .

Pharmacological and Physicochemical Comparisons

Pharmacokinetics and Bioactivity
  • Target Compound : Rapid oral absorption and once-daily dosing suitability due to prolonged DPP-4 inhibition, as observed in saxagliptin derivatives .
  • Saxagliptin HCl : Higher bioavailability (≥75%) due to hydrochloride salt formulation, enhancing solubility .
  • Amoxicillin Trihydrate : β-lactam antibiotic with poor oral stability unless protected by trihydrate formulation; targets bacterial cell wall synthesis .

Q & A

Q. What are the established synthetic routes for this compound?

Synthesis involves multi-step organic reactions, including cyclization and protective group strategies. Analogous azabicyclic systems (e.g., dihydropyridines) are synthesized via condensation in ethanol, followed by recrystallization. The adamantyl group is introduced via peptide coupling or nucleophilic substitution, requiring stoichiometric precision to avoid side reactions .

Q. What analytical techniques confirm structural integrity and purity?

A combination of spectroscopic methods is essential:

TechniqueKey ParametersReference
IR Spectroscopy-CN stretch: ~2218 cm⁻¹, NH₂: ~3300-3400 cm⁻¹
HRMSm/z = 383 [M+1] (for analogous structures)
¹H/¹³C NMRBicyclic framework signals, adamantyl protons

X-ray crystallography resolves stereochemical ambiguities in the adamantyl-azabicyclohexane core .

Q. How is the hydration state validated experimentally?

Thermogravimetric analysis (TGA) quantifies water loss upon heating, while Karl Fischer titration measures residual moisture. Comparative XRD between hydrated and anhydrous forms identifies phase transitions .

Advanced Research Questions

Q. How can computational methods optimize synthesis or derivative design?

Quantum mechanical calculations (e.g., density functional theory) predict electronic properties and binding affinities. Molecular dynamics simulations guide rational modifications to the adamantyl or azabicyclohexane moieties. Integrated computational-experimental workflows, such as ICReDD’s reaction path screening, reduce optimization time by 30-50% .

Q. What strategies resolve contradictions in bioactivity data?

Discrepancies may arise from assay conditions, impurities, or hydration variability. Recommended approaches:

  • Orthogonal assays : Compare cell-based viability vs. enzyme inhibition to confirm mechanism-specific activity .
  • Impurity profiling : Use HPLC with charged aerosol detection to identify synthetic byproducts affecting bioactivity .
  • Batch consistency : Replicate studies across independent labs with standardized protocols .

Q. How to design stability studies for long-term storage?

Accelerated aging tests under controlled humidity (25°C/60% RH and 40°C/75% RH) with periodic sampling. Monitor degradation via:

  • HPLC-UV : Track main peak area reduction.
  • LC-MS : Identify degradation products.
  • XRD : Detect crystalline phase changes .

Q. What methodologies improve reaction yield for scale-up?

Quality-by-design (QbD) principles with factorial design of experiments (DoE) systematically vary parameters (e.g., solvent ratios, catalyst loading). Pre-screening reaction pathways computationally minimizes trial-and-error experimentation. For example, ICReDD’s approach integrates quantum chemical calculations with high-throughput experimentation .

Data-Driven Insights

  • Adamantyl stability : The 3-hydroxyadamantyl group is prone to oxidation under acidic conditions. Protective strategies (e.g., tert-butyldimethylsilyl ether) during synthesis prevent degradation .
  • Bioactivity correlation : Structural analogs with similar azabicyclic frameworks show enhanced binding to hydrophobic enzyme pockets, suggesting the adamantyl group improves target engagement .

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